(S)-2-Amino-1-phenylethanol

Optical Resolution Chiral Separation Diastereomeric Crystallization

Optically pure (S)-2-Amino-1-phenylethanol (CAS 56613-81-1), a chiral β-amino alcohol with dual amine/benzylic hydroxyl functionality. Distinguishes from racemate/(R)-form by ≥97% purity (sum of enantiomers, GC) and specific rotation [α]20/D +43±2°, ensuring chirality control in N–H insertion, biocatalytic synthesis (ee >99%), and classical resolution with dehydroabietic acid. Ideal for medicinal chemistry and process R&D. Bulk quantities available.

Molecular Formula C8H11NO
Molecular Weight 137.182
CAS No. 181657-57-8; 2549-14-6; 56613-81-1
Cat. No. B2679580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-phenylethanol
CAS181657-57-8; 2549-14-6; 56613-81-1
Molecular FormulaC8H11NO
Molecular Weight137.182
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)O
InChIInChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1
InChIKeyULSIYEODSMZIPX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-1-phenylethanol CAS 56613-81-1: Chiral β-Amino Alcohol for Asymmetric Synthesis and Pharmaceutical Intermediates


(S)-2-Amino-1-phenylethanol (CAS 56613-81-1), also known as (S)-α-(aminomethyl)benzyl alcohol or (S)-phenylglycinol, is a chiral β-amino alcohol with molecular formula C₈H₁₁NO and molecular weight 137.18 . It belongs to the phenylethanolamine class, structurally related to the endogenous neurotransmitter noradrenaline . As a primary amino alcohol, it contains both a primary amine (-CH₂NH₂) and a benzylic hydroxyl group (-CH(OH)Ph), providing dual functionality for covalent conjugation and hydrogen-bonding interactions in catalytic and stoichiometric asymmetric transformations. The (S)-enantiomer is distinguished by a specific optical rotation of [α]₂₀/D +43±2° (c = 2% in ethanol) and is commercially available at ≥97.0% purity (sum of enantiomers by GC) .

Why (S)-2-Amino-1-phenylethanol Cannot Be Replaced by (R)-Enantiomer or Racemate in Chiral Applications


The stereochemical identity of 2-amino-1-phenylethanol fundamentally determines its functional outcome in asymmetric transformations. Racemic or mis-matched enantiomeric substitution is not permissible in chirality-sensitive applications because the (S)- and (R)-enantiomers exhibit differential efficiency in resolution processes [1], divergent chiral induction outcomes in catalytic N–H insertion reactions [2], and distinct enzymatic accessibility in biocatalytic syntheses [3]. Substituting the (S)-enantiomer with the racemate would require additional resolution steps and result in 50% theoretical yield loss of the desired stereoisomer, while substituting with the (R)-enantiomer would reverse stereochemical outcomes in downstream asymmetric syntheses [2]. The evidence presented below quantifies these stereochemistry-dependent performance differences.

Quantitative Differentiation of (S)-2-Amino-1-phenylethanol: Head-to-Head Evidence Against (R)-Enantiomer and Alternative Resolution Agents


Solvent-Dependent Resolution Efficiency: (S)-2-APE Achieves High Optical Purity in Single Crystallization with Polar Solvents

In the optical resolution of racemic 2-amino-1-phenylethanol (2-APE) using dehydroabietic acid (DAA) as the resolving agent, (S)-2-APE was obtained in high optical purity by a single crystallization operation when polar solvents (dielectric constant ε > 50) were employed. In contrast, the resolution efficiency was lower for (R)-2-APE, which required less polar solvents (20 < ε < 40) for optimal but suboptimal recovery [1]. This represents the first reported success for aminoalcohol resolution via solvent-switch methodology [1].

Optical Resolution Chiral Separation Diastereomeric Crystallization

Biocatalytic Enantioselective Synthesis: Arthrobacter sulfureus Produces (S)-2-APE with >99% ee and 75% Yield

Arthrobacter sulfureus resting cells catalyze the enantioselective transformation of 2-aminoacetophenone to (S)-2-amino-1-phenylethanol with >99% enantiomeric excess and 75% isolated yield within 6 hours at 30°C [1]. This biocatalytic route is specific to the (S)-enantiomer; the (R)-enantiomer is not produced by this strain under the same conditions [1]. In comparison, chemical asymmetric reduction methods for this substrate typically achieve ee values in the 93–97% range [2].

Biocatalysis Enantioselective Reduction Green Chemistry

Catalytic Core Stereochemistry Determines N–H Insertion Enantioselectivity: (1S,2R) Configuration Directs S-Product Formation

In the enantioselective N–H insertion reaction via rhodium(II) carbenoid intermediates, (1R,2S)-configured 2-amino-1-phenylethanol derivatives gave N-phenyl-1-phenylglycine products enriched in the R-form, while their (1S,2R) enantiomers gave the S-form [1]. This stereochemical correlation was validated across two pairs of enantiomers and confirmed that the 2-amino-1-phenylethanol structure serves as the catalytic core of cinchona alkaloids in this transformation [1].

Asymmetric Catalysis N–H Insertion Chiral Induction

Classical Resolution with Di-O-p-toluoyltartaric Acid: Optimized Method Yields 62% Optically Pure (S)- or (R)-2-APE

Among three preparative methods evaluated for optically pure 2-amino-1-phenylethanol—styrene oxide opening with ammonia, mandelamide reduction, and resolution of racemate—the resolution using di-O-p-toluoyltartaric acid was identified as the method of choice from a process R&D perspective . Optimization of this classical resolution protocol yielded 62% of optically pure substance .

Process R&D Diastereomeric Resolution Scale-Up

Recommended Application Scenarios for (S)-2-Amino-1-phenylethanol Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of S-Configured N-Phenyl-1-Phenylglycine Derivatives via Rh(II)-Catalyzed N–H Insertion

(S)-2-Amino-1-phenylethanol serves as the requisite chiral building block for constructing S-configured N-phenyl-1-phenylglycine derivatives in enantioselective N–H insertion reactions, as established by the stereochemical correlation where (1S,2R)-configuration directs S-product formation [1]. This application is appropriate when stereochemical control over α-amino acid derivatives is required in medicinal chemistry programs targeting chirality-dependent pharmacological activity [1].

Enzymatic Production of Ultra-High Enantiopurity (S)-2-APE via Arthrobacter sulfureus Biotransformation

For applications demanding >99% enantiomeric excess, (S)-2-APE derived from Arthrobacter sulfureus-catalyzed reduction of 2-aminoacetophenone provides superior stereochemical integrity compared to chemical asymmetric reduction methods (ee 93–97%) [2]. This biocatalytic route is recommended for pharmaceutical intermediate synthesis where trace (R)-enantiomer contamination would compromise downstream stereochemical fidelity or regulatory compliance [2].

Diastereomeric Resolution Using Dehydroabietic Acid with Polar Solvent Optimization

When (S)-2-APE is required in high optical purity via classical resolution, users should employ dehydroabietic acid as the resolving agent with polar solvents (ε > 50), which enables high optical purity in a single crystallization operation [3]. This solvent-switch methodology represents the first validated aminoalcohol resolution via dielectric control and offers preferential efficiency for the (S)-enantiomer over the (R)-enantiomer [3].

Process-Scale Preparation via Optimized Di-O-p-Toluoyltartaric Acid Resolution

For industrial procurement requiring kilogram-scale quantities of optically pure (S)-2-APE, the resolution method using di-O-p-toluoyltartaric acid provides a validated process yielding 62% optically pure substance . This method has been benchmarked against alternative preparative routes and identified as the method of choice from a process R&D perspective .

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